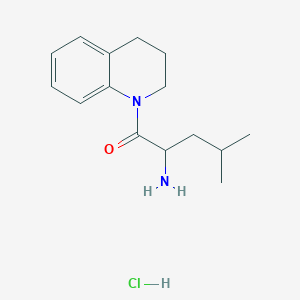

N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

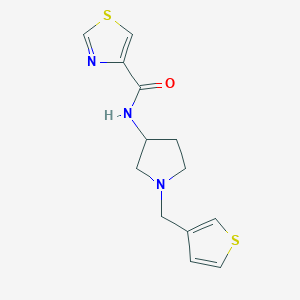

N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide, commonly known as DCTD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCTD belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.

Aplicaciones Científicas De Investigación

Biological Activity of Heterocyclic Systems

Heterocyclic compounds based on 1,3,4-thiadiazole, such as N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide, have been extensively explored for their versatile pharmacological potential. Research emphasizes the broad spectrum of biological activities these compounds exhibit, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. Their structural flexibility allows for significant chemical modifications, enhancing their pharmacological profiles and making them valuable in medicinal chemistry. These heterocycles are considered crucial for the expression of pharmacological activity due to their ability to participate in hydrogen bonding interactions with enzymes and receptors, which can lead to the enhancement of pharmacological activities (Lelyukh, 2019).

Synthesis and Significance in Drug Development

The synthesis of heterocyclic systems based on 1,3,4-thiadiazole derivatives has been a focal point of drug development efforts due to their significant biological activities. The presence of the toxophoric N2C2S moiety in these compounds is believed to contribute to their extensive pharmacological activities. The development of hybrid molecules through the combination of different molecular frameworks in these heterocycles leads to compounds with interesting biological profiles. This approach has been instrumental in the synthesis of derivatives displaying a range of activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. Such endeavors highlight the importance of 1,3,4-thiadiazole derivatives in the pursuit of new drugs (Mishra et al., 2015).

Cheminformatics Approaches to Drug Design

The integration of cheminformatics approaches, including structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) analyses, with the synthesis of 1,3,4-thiadiazole derivatives, facilitates the rational design of new molecular entities. These approaches enable the optimization of drug-like characteristics and the exploration of the mechanisms of action of these compounds. By harnessing these computational tools, researchers can predict the biological activity of novel derivatives more accurately, guiding the synthesis of compounds with enhanced efficacy and safety profiles. This multidisciplinary approach underscores the potential of 1,3,4-thiadiazole derivatives as a significant source of new analgesic and/or anti-inflammatory agents, with selectivity of action, low toxicity, and effects comparable to standard drugs (Koval et al., 2022).

Mecanismo De Acción

Target of Action

N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide primarily targets the photosystem II in plants . Photosystem II is a key component of the photosynthetic light reactions, which convert light energy into chemical energy .

Mode of Action

N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide acts by inhibiting the electron flow from photosystem II to plastoquinone . This inhibition disrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy .

Biochemical Pathways

The compound affects the photosynthetic electron transport chain, specifically the transfer of electrons from photosystem II to plastoquinone . This disruption can lead to a decrease in the production of ATP and NADPH, two molecules vital for the Calvin cycle and other downstream biochemical pathways .

Result of Action

The primary molecular effect of N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide is the disruption of the photosynthetic electron transport chain . This leads to a decrease in the production of ATP and NADPH, impairing the plant’s ability to perform photosynthesis and grow . On a cellular level, this can lead to growth inhibition and eventually plant death.

Propiedades

IUPAC Name |

N-(3,4-dichlorophenyl)thiadiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3OS/c10-6-2-1-5(3-7(6)11)12-9(15)8-4-16-14-13-8/h1-4H,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMFFXDQVWFRAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=CSN=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2593215.png)

![N-Methyl-2-(methylamino)-N-[3-(methylamino)-3-oxopropyl]pentanamide;hydrochloride](/img/structure/B2593217.png)

![2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine](/img/structure/B2593219.png)

![N1-(2-(dimethylamino)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2593220.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-(1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2593221.png)

![tert-butyl N-cyclopropyl-N-{2-methyl-4-[(prop-2-enamido)methyl]phenyl}carbamate](/img/structure/B2593222.png)

![4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2593230.png)

![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2593231.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2593234.png)